molecular formula C6H11ClN4O B3095817 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride CAS No. 1269062-24-9

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride

Cat. No.: B3095817
CAS No.: 1269062-24-9
M. Wt: 190.63
InChI Key: SFZMKJQFMZVMMY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and chemical biology. The compound features a pyrrolidine ring fused to a triazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride typically involves the following steps:

    Formation of Pyrrolidine-2-carbaldehyde: This intermediate is synthesized through the oxidation of pyrrolidine using an appropriate oxidizing agent.

    Cyclization with Hydrazine: Pyrrolidine-2-carbaldehyde undergoes cyclization with hydrazine to form the triazole ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the triazole and pyrrolidine rings.

    Reduction Products: Reduced forms of the triazole and pyrrolidine rings.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Oxo-pyrrolidin-2-yl)-propionic acid hydrochloride
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride stands out due to its unique combination of a pyrrolidine ring and a triazole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-2-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZMKJQFMZVMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Reactant of Route 2
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Reactant of Route 3
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Reactant of Route 4
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Reactant of Route 5
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Reactant of Route 6
3-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-5(4H)-one hydrochloride

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